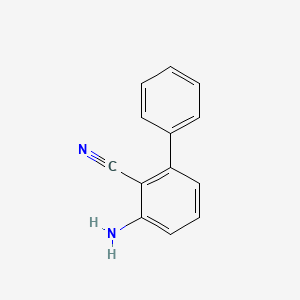

3-Amino-biphenyl-2-carbonitrile

Vue d'ensemble

Description

3-Amino-biphenyl-2-carbonitrile is an organic compound with the molecular formula C13H10N2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves condensation reactions . For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .Molecular Structure Analysis

The molecular structure of this compound consists of a biphenyl group (two benzene rings connected by a carbon-carbon bond) with an amino group (-NH2) and a carbonitrile group (-C≡N) attached . The molecular weight of this compound is 194.23 g/mol .Applications De Recherche Scientifique

Green Chemistry and Catalysis

Tuning Ionic Liquid-Based Catalysts for CO2 Conversion : Ionic liquids, with properties like tunable structures and high thermal stability, are explored as catalysts for converting CO2 into value-added chemicals such as quinazoline-2,4(1H,3H)-diones. This conversion process is significant for strategies aimed at reducing atmospheric CO2 concentrations. The study discusses various ionic liquid catalysts and their mechanisms, highlighting the potential of these catalysts in CO2 conversion and the synthesis of valuable chemical compounds (Zhang et al., 2023).

Pharmaceutical Applications

Chlorogenic Acid (CGA) - A Pharmacological Review : While not directly related to 3-Amino-biphenyl-2-carbonitrile, this review highlights the broad therapeutic roles of chlorogenic acid, a phenolic compound, in various domains like antioxidant activity, cardioprotection, and as an anti-inflammatory agent. This review underscores the importance of natural compounds in pharmaceutical applications and their potential health benefits (Naveed et al., 2018).

Environmental Chemistry

Carbon-based Solid Acids Review : Research in green chemistry has led to the exploration of carbon materials, including carbon solid acids, for environmental and renewable energy applications. This review focuses on the synthesis, properties, and applications of carbon solid acids derived from biomass, polymers, and carbon/silica-based catalysts, illustrating the role of mesoporosity in enhancing catalytic performance (Mahajan & Gupta, 2019).

Material Science

Adsorption Mechanisms on Carbon Nanotubes : Carbon nanotubes (CNTs) are noted for their unique properties and potential applications in adsorbing organic chemicals. The review discusses the diverse adsorption mechanisms - hydrophobic interactions, pi-pi bonds, electrostatic interactions, and hydrogen bonds - affecting the adsorption of organic chemicals on CNTs. This insight is critical for understanding the environmental impact and potential applications of CNTs in water treatment and pollution control (Pan & Xing, 2008).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that bioactive aromatic compounds containing the indole nucleus, which is structurally similar to biphenyl, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures have been found to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some indole derivatives have been found to inhibit viral replication, reduce inflammation, or prevent the growth of cancer cells .

Biochemical Pathways

Similar compounds have been found to affect a variety of pathways, often leading to downstream effects such as the inhibition of viral replication, reduction of inflammation, or prevention of cancer cell growth .

Result of Action

Similar compounds have been found to have a variety of effects at the molecular and cellular level, often leading to changes in cellular function .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can often influence the action of similar compounds .

Propriétés

IUPAC Name |

2-amino-6-phenylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-9-12-11(7-4-8-13(12)15)10-5-2-1-3-6-10/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAIDQDTPOQJBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673327 | |

| Record name | 3-Amino[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106274-68-4 | |

| Record name | 3-Amino[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

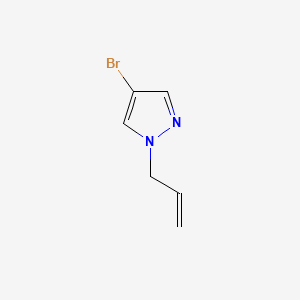

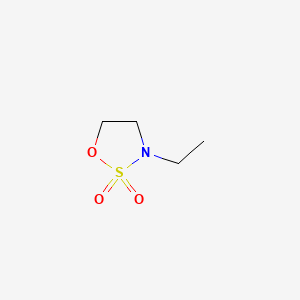

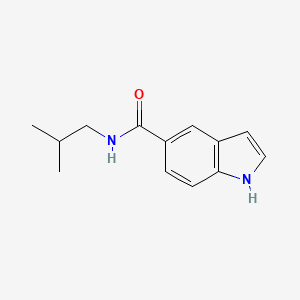

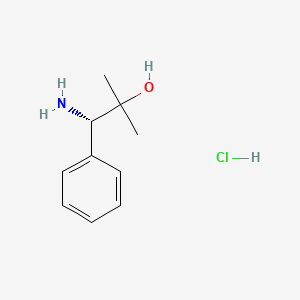

Synthesis routes and methods I

Procedure details

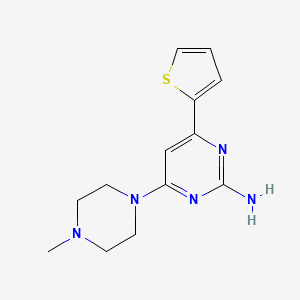

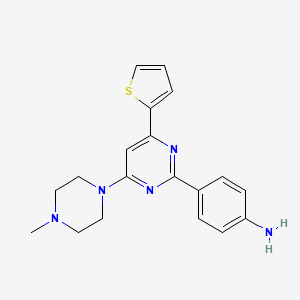

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S)-2-Amino-3-(1H-imidazol-5-yl)propanoyl]amino]-N-naphthalen-2-yl-3-phenylpropanamide](/img/structure/B599375.png)

![(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B599379.png)

![N-[(2R,3R,4R,6R)-4,6-dihydroxy-6-methyl-5-oxo-2-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-3-yl]acetamide](/img/structure/B599381.png)

![1-[(3,4-Difluorophenyl)ethynyl]-4-propylbenzene](/img/structure/B599392.png)